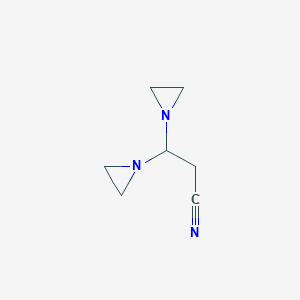
3,3-Bis(1-aziridinyl)propionitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Di(aziridin-1-yl)propanenitrile is an organic compound that features two aziridine rings attached to a central propanenitrile moiety Aziridines are three-membered nitrogen-containing rings known for their significant ring strain and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(aziridin-1-yl)propanenitrile typically involves the reaction of aziridine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where aziridine reacts with 3-chloropropanenitrile under basic conditions to form the desired product. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the aziridine rings.
Industrial Production Methods
Industrial production of 3,3-Di(aziridin-1-yl)propanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,3-Di(aziridin-1-yl)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex amine derivatives.
Oxidation: The compound can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.
Substitution: The nitrile group can undergo substitution reactions with various electrophiles, leading to the formation of substituted nitriles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
Aziridine Derivatives: Formed through nucleophilic ring opening
Aziridine N-oxides: Formed through oxidation
Substituted Nitriles: Formed through substitution reactions
科学的研究の応用
3,3-Di(aziridin-1-yl)propanenitrile has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of biologically active molecules, including potential anticancer agents.
Material Science: Utilized in the development of advanced materials with unique properties, such as high strength and thermal stability.
作用機序
The mechanism of action of 3,3-Di(aziridin-1-yl)propanenitrile primarily involves the reactivity of the aziridine rings. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form complex amine derivatives. Additionally, the nitrile group can participate in electrophilic substitution reactions, further expanding the compound’s utility in organic synthesis.
類似化合物との比較
Similar Compounds
Aziridine: The simplest aziridine, used as a building block in organic synthesis.
3-(Aziridin-1-yl)propanenitrile: A related compound with a single aziridine ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity to aziridines.
Uniqueness
3,3-Di(aziridin-1-yl)propanenitrile is unique due to the presence of two aziridine rings, which enhances its reactivity and versatility in synthetic applications. The dual aziridine structure allows for the formation of more complex and diverse products compared to compounds with a single aziridine ring.
特性
CAS番号 |
1004-67-7 |
|---|---|
分子式 |
C7H11N3 |
分子量 |
137.18 g/mol |
IUPAC名 |
3,3-bis(aziridin-1-yl)propanenitrile |
InChI |
InChI=1S/C7H11N3/c8-2-1-7(9-3-4-9)10-5-6-10/h7H,1,3-6H2 |
InChIキー |
TZZNYICTGMOBTG-UHFFFAOYSA-N |
正規SMILES |
C1CN1C(CC#N)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)
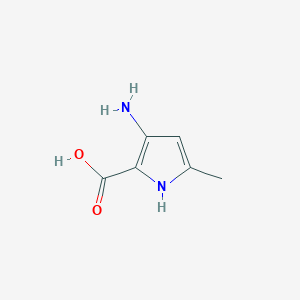
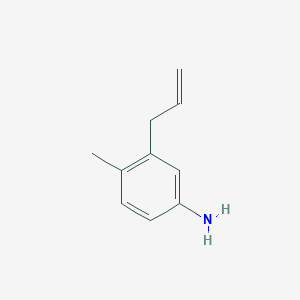


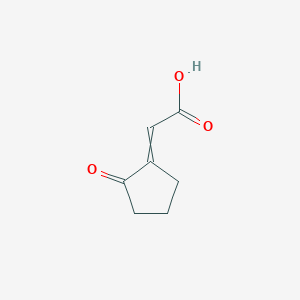
![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)

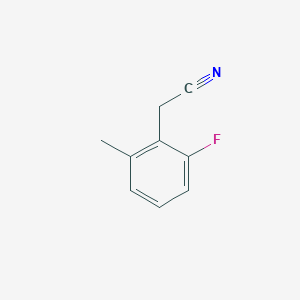
![(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11923283.png)



